2-(1H-benzimidazol-2-ylthio)nicotinonitrile
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c14-8-9-4-3-7-15-12(9)18-13-16-10-5-1-2-6-11(10)17-13/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXSKXDCOLPEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(1H-benzimidazol-2-ylthio)nicotinonitrile typically involves:
- Formation of the benzimidazole core from o-phenylenediamine derivatives.
- Generation of a benzimidazol-2-thiol intermediate.
- Nucleophilic substitution or coupling of the benzimidazol-2-thiol with a halogenated nicotinonitrile derivative to form the thioether linkage.
This approach leverages the nucleophilicity of the thiol group on benzimidazole and the electrophilicity of halogenated nicotinonitrile compounds.
Preparation of Benzimidazol-2-thiol Intermediate
Benzimidazol-2-thiol is a key intermediate and can be prepared by:
- Cyclization of o-phenylenediamine with carbon disulfide or related sulfur sources under reflux conditions.
- Alternatively, benzimidazole derivatives can be converted to their 2-thiol analogs via thiation reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.
This intermediate is characterized by its thiol (-SH) group at the 2-position, which is essential for subsequent coupling.
Coupling with Nicotinonitrile Derivatives
The coupling step involves reacting benzimidazol-2-thiol with a suitable nicotinonitrile derivative, often a halogenated compound such as 2-chloronicotinonitrile or 2-bromonicotinonitrile. The reaction conditions generally include:
- Use of a base (e.g., sodium hydride, potassium carbonate) to deprotonate the thiol, enhancing its nucleophilicity.
- Solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
- Heating under reflux or elevated temperatures to facilitate nucleophilic aromatic substitution.
The reaction proceeds via displacement of the halogen on the nicotinonitrile by the benzimidazol-2-thiolate anion, forming the thioether bond.
Representative Preparation Method (Literature-Based)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | o-Phenylenediamine + carbon disulfide, reflux in ethanol or pyridine | Formation of benzimidazol-2-thiol intermediate |
| 2 | Benzimidazol-2-thiol + 2-chloronicotinonitrile + K2CO3, DMF, reflux 4-8 h | Nucleophilic substitution to form this compound |
| 3 | Cooling, filtration, washing, recrystallization from ethanol | Purification of the final product |
This method yields the target compound with moderate to good yields (typically 60-85%) and high purity after recrystallization.
Analytical and Purification Techniques
- Recrystallization from ethanol or other suitable solvents is commonly used to purify the product.
- Characterization includes melting point determination, IR spectroscopy (noting characteristic CN stretch near 2220 cm⁻¹ and NH stretches), ¹H and ¹³C NMR spectroscopy to confirm the aromatic and heterocyclic protons and carbons, and mass spectrometry for molecular weight confirmation.
- Chromatographic techniques such as column chromatography may be employed if needed.
Alternative Synthetic Routes and Variations
- Some protocols use substituted o-phenylenediamines to introduce functional groups on the benzimidazole ring before thiolation.
- The use of different bases or solvents can optimize reaction times and yields.
- Microwave-assisted synthesis has been reported to reduce reaction times significantly.
- Solid-phase synthesis approaches have been explored for rapid library generation of benzimidazole derivatives.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Starting materials | o-Phenylenediamine, 2-halonicotinonitrile | Purity affects yield |
| Solvent | Ethanol, DMF, DMSO, pyridine | DMF/DMSO preferred for coupling |
| Base | K2CO3, NaH, triethylamine | Deprotonates thiol |
| Temperature | Reflux (80-150°C depending on solvent) | Ensures reaction completion |
| Reaction time | 4-8 hours | Can vary with method |
| Purification | Recrystallization, filtration | Ethanol common recrystallization solvent |
| Yield | 60-85% | Dependent on conditions |
Research Findings and Optimization Notes
- The nucleophilic aromatic substitution on 2-halonicotinonitriles is facilitated by electron-withdrawing nitrile groups, enhancing the electrophilicity of the halogenated carbon.
- The choice of base and solvent critically influences the reaction rate and yield.
- Lower temperatures during workup prevent decomposition of sensitive benzimidazole derivatives.
- Use of inert atmosphere (nitrogen or argon) can improve product stability during synthesis.
- Seeding with crystalline forms can improve polymorphic purity if crystallization is involved.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylthio)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of 2-(1H-benzimidazol-2-ylthio)nicotinonitrile is characterized by a thioether linkage between the benzimidazole and nicotinonitrile groups. The synthesis typically involves nucleophilic substitution reactions, where the thio group is introduced into the nicotinonitrile framework. Common methods for synthesis include:
- Refluxing in organic solvents : This traditional method enhances reaction rates and yields.
- Microwave-assisted synthesis : A modern approach that optimizes reaction conditions for better efficiency.
Biological Activities
Research indicates that compounds containing benzimidazole and thioether functionalities exhibit a range of biological activities, including:
- Antimicrobial properties : The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer potential : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with significant cytotoxicity .
- Neuroprotective effects : Nicotinonitrile derivatives have been explored for their potential in treating neurodegenerative diseases .
Case Studies
- Anticancer Activity :
- Antimicrobial Efficacy :
-
Neuropharmacological Applications :
- Compounds similar to this compound have been investigated for their effects on neurodegenerative conditions, with promising results indicating potential therapeutic benefits .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-Benzimidazole | Contains benzimidazole moiety | Broad spectrum of biological activity |
| Benzothiazole | Contains sulfur and nitrogen heterocycles | Known for antifungal properties |
| Nicotinic acid derivatives | Similar nitrile functionality | Often used in neuropharmacology |
| Thiazolidinone derivatives | Contains thiazole ring | Exhibits anti-inflammatory properties |
This table illustrates how slight modifications in chemical structure can lead to significant differences in biological activity and application potential.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with proteins involved in signaling pathways, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 6-((1H-Benzimidazol-2-yl)thio)nicotinonitrile
A structural isomer, 6-((1H-benzimidazol-2-yl)thio)nicotinonitrile (CAS: 1020939-98-3), differs in the substitution position on the nicotinonitrile ring (6-position vs. 2-position). While both isomers share the same molecular weight (252.29 g/mol) , their biological activities may diverge due to spatial orientation effects. For example, the 2-substituted derivative’s thioether linkage may enhance binding to serotonin receptors, as suggested by molecular docking studies in antidepressant research . In contrast, the 6-substituted isomer lacks reported bioactivity data, highlighting the critical role of substitution patterns .
Table 1: Comparison of Positional Isomers
Heterocyclic Variants: Nicotinonitrile Derivatives with Alternative Cores
4,6-Bis(3'-hexyl-[2,2'-bithiophen]-5-yl)-2-(hexyloxy)nicotinonitrile (CAS: Not provided) replaces the benzimidazole-thioether group with bulky bithiophene and alkoxy substituents . This compound’s extended π-conjugation system makes it suitable for optoelectronic applications, contrasting with the pharmaceutical focus of the benzimidazole derivative.
Such differences may limit its utility in CNS-targeted drug design compared to the thioether-linked analog.
Table 2: Heterocyclic Variants Comparison
Functional Group Modifications: Thioether vs. Sulfonyl Linkers
4-(Morpholinosulfonyl)benzonitrile (CAS: 10254-89-4) replaces the thioether with a sulfonyl group, increasing polarity and reducing membrane permeability compared to the thioether-linked compound . This sulfonyl derivative is more likely to be used in material science due to its stability, whereas the thioether group in this compound enhances metabolic stability in vivo .
Research Findings and Implications
- Antidepressant Activity: The benzimidazole-thioether-nicotinonitrile scaffold showed significant reductions in immobility time in TST and FST models, attributed to interactions with serotonin transporters in molecular docking studies .
Biological Activity
2-(1H-benzimidazol-2-ylthio)nicotinonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining a benzimidazole moiety with a nicotinonitrile group, which contributes to its biological properties. The IUPAC name for this compound is 2-(1H-benzimidazol-2-ylsulfanyl)pyridine-3-carbonitrile. Its molecular formula is with a molecular weight of 256.29 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus affecting the enzyme's function. Additionally, it may modulate signaling pathways by interacting with proteins involved in cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to benzimidazole derivatives. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains including E. coli, P. aeruginosa, and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 μg/mL .
Anticancer Properties
Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds containing similar structures have demonstrated the ability to target cancer stem cells and inhibit tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cells remain to be fully explored but warrant further investigation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been noted in various studies. It has been suggested that it might inhibit key enzymes involved in metabolic pathways or signaling processes, which could lead to therapeutic applications in conditions such as cancer or inflammatory diseases .
Study on Immunomodulatory Effects
A study involving a benzimidazole derivative (not specifically this compound) revealed its immunomodulatory effects by inhibiting H+/K+-ATPases in activated T cells. This led to intracellular acidification and inhibited T cell proliferation, suggesting potential applications in autoimmune diseases or cancer immunotherapy .
Antimicrobial Screening
In another study, derivatives similar to this compound were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds exhibited potent antibacterial effects, indicating the potential utility of this class of compounds in developing new antibiotics .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
